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Compound of Interest
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Cat. No.: B109842 Get Quote

Introduction

L-N⁵-(1-Iminoethyl)ornithine dihydrochloride (L-Nio dihydrochloride) is a potent, non-

selective, and NADPH-dependent inhibitor of nitric oxide synthase (NOS).[1][2] It effectively

blocks all three major isoforms of the enzyme: neuronal NOS (nNOS), endothelial NOS

(eNOS), and inducible NOS (iNOS).[3] Nitric oxide (NO) is a crucial signaling molecule in the

central nervous system, acting as a retrograde messenger in many forms of synaptic plasticity.

[4][5][6] Due to its inhibitory action on NO production, L-Nio dihydrochloride serves as an

essential pharmacological tool for researchers investigating the role of the NO signaling

pathway in synaptic phenomena such as Long-Term Potentiation (LTP) and Long-Term

Depression (LTD).

Mechanism of Action

L-Nio dihydrochloride inhibits the synthesis of nitric oxide from L-arginine by binding to the

active site of the NOS enzyme. By preventing NO production, it allows researchers to probe the

necessity of NO signaling in various physiological and pathophysiological processes, including

the mechanisms underlying learning and memory.

Applications in Synaptic Plasticity Studies

Investigating Long-Term Potentiation (LTP): LTP is a persistent strengthening of synapses

based on recent patterns of activity and is widely considered a cellular correlate of learning
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and memory.[5] The NO/cGMP pathway is a key component in the induction and

maintenance of LTP in several brain regions, including the hippocampus and cortex.[7][8]

Elucidating Retrograde Signaling: L-Nio is used to test the hypothesis that NO acts as a

retrograde messenger. According to this model, postsynaptic NMDA receptor activation

leads to NO synthesis, which then diffuses back to the presynaptic terminal to enhance

neurotransmitter release.[4][6] Application of L-Nio blocks this process, leading to a decay

of LTP, particularly in its late phase.[9][10]

Dissecting Maintenance vs. Induction: The timing of L-Nio application is critical. Applying

the inhibitor before high-frequency stimulation (HFS) can prevent LTP induction.

Interestingly, applying L-Nio shortly after HFS can also disrupt the maintenance of LTP,

suggesting a continuous requirement for NO signaling in the minutes following induction.

[6][9]

Probing Long-Term Depression (LTD): LTD is an activity-dependent, long-lasting reduction in

the efficacy of synaptic transmission, serving as a counterbalance to LTP.[11] The role of

nitric oxide in LTD is brain-region specific.

Corticostriatal LTD: In the striatum, the NO/cGMP pathway is essential for the induction of

LTD. L-Nio can be used to demonstrate that blocking NO synthesis prevents the

depression of synaptic potentials typically induced by HFS in this region.[7]

Perirhinal Cortex and Memory: Studies in the perirhinal cortex show that NO-dependent

signaling is required for LTD. The inhibition of this pathway by NOS inhibitors was found to

prevent visual recognition memory, highlighting the functional importance of NO-mediated

LTD.[12]

Data Presentation
Table 1: Physicochemical Properties of L-Nio Dihydrochloride
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Property Value Reference

Full Name
N⁵-(1-iminoethyl)-L-ornithine,

dihydrochloride
[3]

Molecular Formula C₇H₁₅N₃O₂ · 2HCl [3]

Molecular Weight 246.13 g/mol

CAS Number 159190-44-0

Solubility

Water (up to 100 mg/mL), PBS

(pH 7.2; 10 mg/mL), DMSO

(20 mg/mL)

[3]

Table 2: In Vitro Inhibitory Activity of L-Nio

NOS Isoform
Ki (Inhibition
Constant)

Source Organism Reference

nNOS (neuronal) 1.7 µM Rat [1][2][3]

eNOS (endothelial) 3.9 µM Bovine [1][2][3]

iNOS (inducible) 3.9 µM Mouse [1][2][3]

Table 3: Typical Experimental Parameters for L-Nio in Synaptic Plasticity
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Parameter Description Example Value Reference

Model System Acute brain slices
Rat or Mouse

Hippocampal Slices
[9][10]

Application

Bath application in

artificial cerebrospinal

fluid (aCSF)

10 - 100 µM [10][13]

LTP Induction

High-Frequency

Stimulation (HFS) of

afferent pathways

1 train, 100 Hz for 1

second
[10]

LTD Induction

Low-Frequency

Stimulation (LFS) of

afferent pathways

1-5 Hz stimulation [11][12]

Recording Method
Extracellular field

potential recording

fEPSP slope in CA1

stratum radiatum
[10]

Experimental Protocols
Protocol 1: Preparation of L-Nio Dihydrochloride Stock Solution

Calculation: Based on the molecular weight (246.13 g/mol ), calculate the mass of L-Nio
dihydrochloride needed to prepare a concentrated stock solution (e.g., 10 mM or 50 mM).

Example for 10 mL of a 10 mM stock: Mass (g) = 0.010 L × 0.010 mol/L × 246.13 g/mol =

0.0246 g (24.61 mg)

Dissolution: Weigh the calculated amount of L-Nio dihydrochloride powder and dissolve it

in high-purity water or a suitable buffer (e.g., HEPES-buffered saline).[3]

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw

cycles. Store at -20°C. The solution is stable for several months under these conditions.

Protocol 2: Investigating the Effect of L-Nio on Hippocampal LTP

This protocol describes extracellular field potential recordings in acute hippocampal slices.
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Slice Preparation:

Anesthetize a rodent (e.g., Sprague Dawley rat) according to approved institutional animal

care protocols.

Perfuse transcardially with ice-cold, oxygenated (95% O₂/5% CO₂) cutting solution (a

modified artificial cerebrospinal fluid, aCSF).

Rapidly dissect the brain and prepare 300-400 µm thick horizontal or coronal hippocampal

slices using a vibratome in the ice-cold cutting solution.

Transfer slices to an interface or submerged chamber containing aCSF (e.g., in mM: 124

NaCl, 4.4 KCl, 2 CaCl₂, 1 MgSO₄, 1 NaH₂PO₄, 26.2 NaHCO₃, 10 D-glucose) at 30-32°C,

continuously bubbled with 95% O₂/5% CO₂. Allow slices to recover for at least 1 hour.

Electrophysiological Recording:

Transfer a single slice to a recording chamber continuously perfused with oxygenated

aCSF at ~30°C.[10]

Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode

in the apical dendritic layer (stratum radiatum) of the CA1 region to record field excitatory

postsynaptic potentials (fEPSPs).[10]

Adjust the stimulation intensity to elicit an fEPSP with a slope that is 30-40% of the

maximum.[10]

Experimental Procedure:

Baseline Recording: Record stable baseline responses for at least 20-30 minutes by

delivering single pulses every 30 seconds (0.033 Hz).[10]

Drug Application: To test the effect of L-Nio on LTP induction, switch the perfusion to aCSF

containing the desired concentration of L-Nio (e.g., 20 µM). Allow the drug to perfuse for at

least 20-30 minutes before inducing LTP.
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LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one 1-

second train of 100 Hz stimulation) at the baseline stimulation intensity.[10]

Post-HFS Recording: Continue recording fEPSPs for at least 60-90 minutes post-HFS to

monitor the induction and maintenance of LTP.

Data Analysis:

Measure the slope of the fEPSP for each time point.

Normalize the fEPSP slopes to the average slope during the baseline recording period.

Compare the degree of potentiation at 60 minutes post-HFS between control slices (no

drug) and L-Nio-treated slices. A significant reduction in potentiation in the L-Nio group

indicates a requirement for NO signaling.[9]

Note: To study the effect on LTP maintenance, LTP can be induced first, followed by the

application of L-Nio 5-15 minutes post-HFS. A gradual decay of potentiation back to baseline,

compared to a stable potentiation in controls, would suggest a role for NO in LTP maintenance.

[6][9]
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Caption: NO Signaling Pathway in Long-Term Potentiation (LTP).
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Caption: Experimental Workflow for Studying L-Nio Effects on LTP.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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